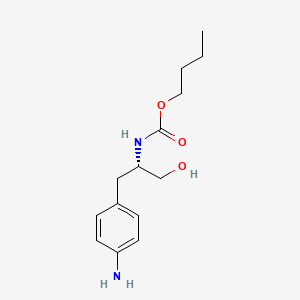
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a butyl ester moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminophenylalanine and butyl alcohol.
Protection of Amino Group: The amino group of 4-aminophenylalanine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Esterification: The protected amino acid is then esterified with butyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the butyl ester.
Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted esters and amides.
Applications De Recherche Scientifique
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.
Pathways: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylmethyl ester]: Similar structure but with a methyl ester group.
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylpropyl ester]: Similar structure but with a propyl ester group.
Uniqueness
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
Propriétés
Formule moléculaire |
C14H22N2O3 |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-2-3-8-19-14(18)16-13(10-17)9-11-4-6-12(15)7-5-11/h4-7,13,17H,2-3,8-10,15H2,1H3,(H,16,18)/t13-/m0/s1 |
Clé InChI |
OSUKKPIXRGNCBB-ZDUSSCGKSA-N |
SMILES isomérique |
CCCCOC(=O)N[C@@H](CC1=CC=C(C=C1)N)CO |
SMILES canonique |
CCCCOC(=O)NC(CC1=CC=C(C=C1)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



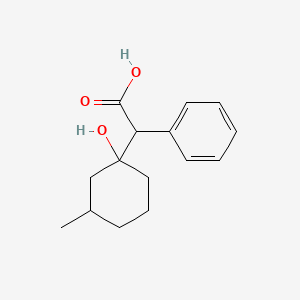
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
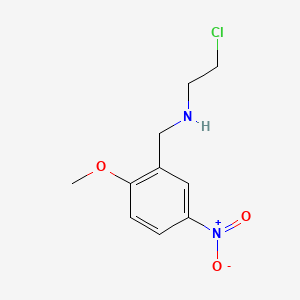
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
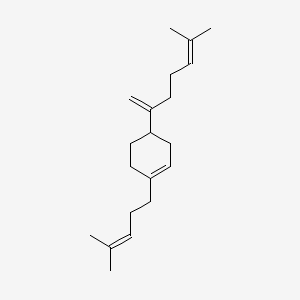
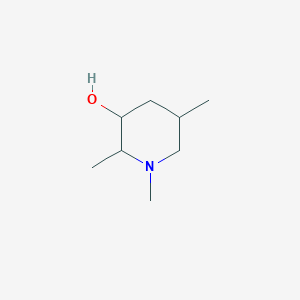

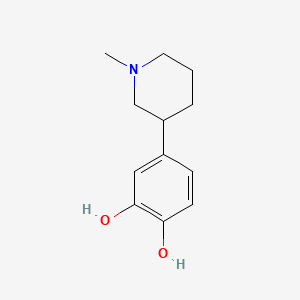
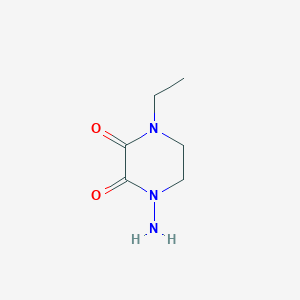
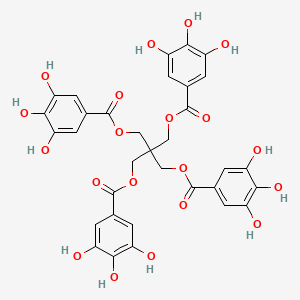
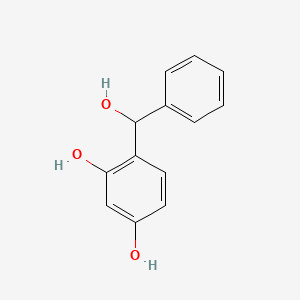
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
